

Physical and chemical characteristics of *i*-Cholesteryl methyl ether

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *i*-Cholesteryl methyl ether

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An In-depth Technical Guide to the Physical and Chemical Characteristics of *i*-Cholesteryl Methyl Ether

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of *i*-Cholesteryl methyl ether. The information is intended for researchers, scientists, and professionals in the field of drug development and lipid research. It is important to note that while extensive data is available for the related isomer, Cholesteryl methyl ether, experimental data for *i*-Cholesteryl methyl ether is limited. This guide clearly distinguishes between the two isomers where applicable.

Introduction

i-Cholesteryl methyl ether, also known as 6 β -Methoxy-3 α ,5 α -cyclocholestane, is a derivative of cholesterol, a ubiquitous and essential component of mammalian cell membranes. The "i" prefix in its name signifies the presence of a 3 α ,5 α -cyclo linkage, which introduces a three-membered ring into the steroid nucleus, significantly altering its three-dimensional structure and potentially its chemical reactivity and biological activity compared to its isomer, cholesteryl methyl ether. This guide summarizes the available data on its physical and chemical properties, synthesis, and spectral characteristics.

Chemical and Physical Properties

Quantitative data for *i*-Cholesteryl methyl ether is primarily based on computed values. For comparative purposes, experimental data for the more extensively studied Cholesteryl methyl

ether is also provided.

Table 1: Physical and Chemical Properties of **i-Cholesteryl methyl ether** and Cholesteryl methyl ether

Property	i-Cholesteryl methyl ether	Cholesteryl methyl ether
CAS Number	2867-93-8[1][2]	1174-92-1[3][4]
Molecular Formula	C ₂₈ H ₄₈ O[1][2]	C ₂₈ H ₄₈ O[3][4]
Molecular Weight	400.68 g/mol [1][2]	400.68 g/mol [3][4]
Appearance	Data not available	White to off-white solid[3]
Melting Point	Data not available[5]	Data not available
Boiling Point	Data not available[5]	Data not available
Solubility	Data not available[5]	Insoluble in water; Soluble in chloroform and ethanol[3]
Computed XLogP3	9.4[1]	9.1[6]
Computed Monoisotopic Mass	400.370516150 Da[1]	400.370516150 Da[6]

Spectral Data

Spectroscopic data is crucial for the identification and structural elucidation of organic molecules.

Table 2: Spectral Data for Cholesteryl methyl ether

Technique	Key Observations
^1H NMR	A peak at approximately 0.68 ppm is characteristic of the cholesterol methyl group[7].
^{13}C NMR	Data available in spectral databases[6].
Mass Spectrometry (GC-MS)	Experimental data shows characteristic fragmentation patterns with major peaks at m/z 368, 353, 145, 107, and 95[6].
IR Spectroscopy	FTIR spectra are available in spectral databases[6].
Raman Spectroscopy	Raman spectra are available in spectral databases[8].

Note: Specific spectral data for **i-Cholesteryl methyl ether** is not readily available in the searched literature. The data presented is for the isomer Cholesteryl methyl ether and serves as a reference.

Experimental Protocols

Synthesis of Cholesteryl Alkyl Ethers

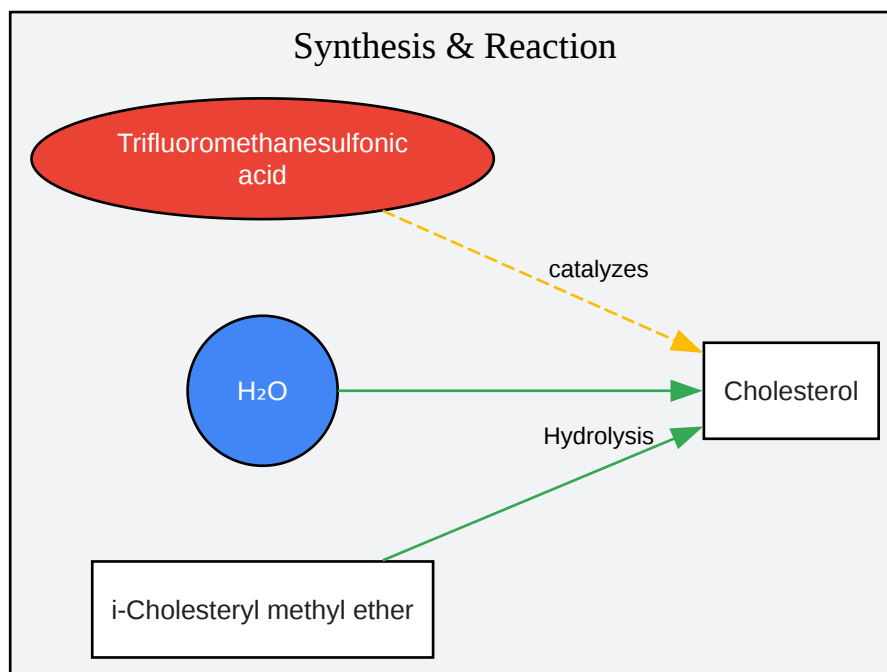
A general method for the synthesis of cholesteryl alkyl ethers involves the alcoholysis of cholesterol p-toluenesulfonate. This method has been reported to be superior to the etherification of sodium or potassium cholesteryl sulfate with alkyl halides or methanesulfonates, particularly for long-chain unsaturated alkyl ethers[9].

A procedure for the methylation of cholesterol to yield cholesteryl methyl ether involves the use of diazomethane with fluoboric acid as a catalyst, which has been shown to result in a high yield (95%)[10].

Acid-Catalyzed Reaction of i-Cholesteryl methyl ether

i-Cholesteryl methyl ether can undergo an acid-catalyzed reaction with water to yield cholesterol. Optimal conditions for this reaction have been described using

trifluoromethanesulfonic acid as a catalyst in 1,4-dioxane at room temperature^[11]. This reaction is particularly useful for the preparation of isotopically labeled cholesterol.

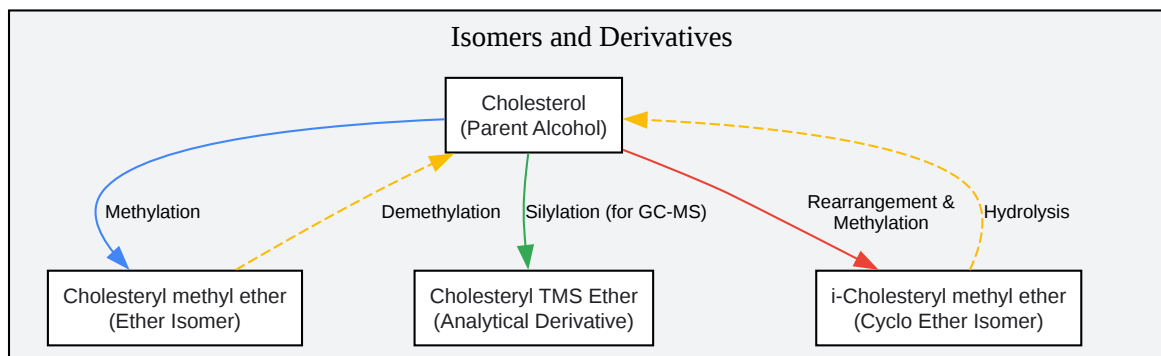


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Caption: Acid-catalyzed hydrolysis of **i-Cholesteryl methyl ether** to cholesterol.

Logical Relationships and Workflows

The relationship between cholesterol, its methyl ether isomers, and a common analytical derivatization product can be visualized to understand their structural connections and interconversions.



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Caption: Relationship between cholesterol and its methyl ether derivatives.

Conclusion

i-Cholesteryl methyl ether is a structurally interesting derivative of cholesterol. However, there is a notable lack of experimentally determined physical property data for this specific isomer in the public domain. The available information primarily consists of computed properties and data from its more commonly studied isomer, cholesteryl methyl ether. Researchers investigating **i-cholesteryl methyl ether** should rely on spectroscopic methods for characterization and may need to perform their own physical property measurements. The synthetic and reaction pathways outlined provide a basis for the preparation and chemical manipulation of this compound. Further research is warranted to fully elucidate the physical, chemical, and potential biological properties of **i-cholesteryl methyl ether**.

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